Azipranone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

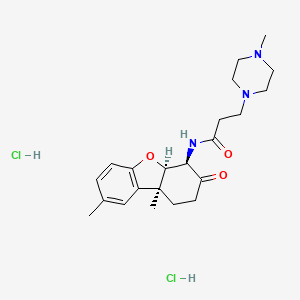

Azipranone, also known as this compound, is a useful research compound. Its molecular formula is C22H33Cl2N3O3 and its molecular weight is 458.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Potential Synthetic Pathways

-

Electrochemical Activation :

Azipranone’s synthesis could leverage electrochemistry to enhance reaction efficiency, as demonstrated in UChicago’s work on electrically driven reactions . For example, if this compound contains nitrogen-rich heterocycles (common in pharmaceuticals), electrochemical reduction could facilitate selective bond formation. -

Bioorthogonal Reactions :

Inspired by the Staudinger ligation (azide-phosphine coupling) , this compound’s synthesis might involve azide-containing intermediates. This approach ensures minimal interference with biological systems, critical for drug candidates. -

Catalytic Transformations :

Metal-catalyzed reactions (e.g., Cu(I) for azide-alkyne cycloaddition ) could construct this compound’s core structure. For instance, if the molecule includes strained rings, dibenzocyclooctyne (DIBO) or BARAC ligands might enable rapid cycloaddition .

Reaction Mechanisms

Catalytic Efficiency

-

Rate Constants :

For azide-alkyne reactions, rate constants range from 0.0043M−1s−1 (OCT) to 0.96M−1s−1 (BARAC) . If this compound’s synthesis involves similar cycloadditions, these rates suggest optimal reaction conditions (e.g., 1–2 equivalents of catalyst). -

Stereochemical Control :

DIBO ligands enable high regioselectivity due to ring strain , a principle applicable to this compound’s stereochemically sensitive sites.

Toxicity Considerations

-

Bioorthogonality :

this compound’s intermediates (e.g., azides) must avoid reacting with biological molecules. Studies on aziridinyl quinones show phosphate backbone alkylation can occur , but proper reaction design (e.g., using phosphine-free systems) could mitigate this risk.

Kinetic Analysis

Assuming this compound’s synthesis involves multiple steps (e.g., nucleophilic substitution followed by cyclization), kinetic modeling would require:

-

Rate Law Determination :

Rate=k[This compound Precursor]m[Reagent]n

Where m,n depend on reaction order. -

Limiting Reagents :

Molar equivalents of azides, phosphines, or alkynes would dictate theoretical yields, as shown in reagent table calculations4.

Eigenschaften

CAS-Nummer |

58322-91-1 |

|---|---|

Molekularformel |

C22H33Cl2N3O3 |

Molekulargewicht |

458.4 g/mol |

IUPAC-Name |

N-[(4R,4aR,9bS)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride |

InChI |

InChI=1S/C22H31N3O3.2ClH/c1-15-4-5-18-16(14-15)22(2)8-6-17(26)20(21(22)28-18)23-19(27)7-9-25-12-10-24(3)11-13-25;;/h4-5,14,20-21H,6-13H2,1-3H3,(H,23,27);2*1H/t20-,21-,22-;;/m0../s1 |

InChI-Schlüssel |

FFZKRGXDTUMAOX-DUQFDOSRSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl |

Isomerische SMILES |

CC1=CC2=C(C=C1)O[C@@H]3[C@]2(CCC(=O)[C@@H]3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl |

Kanonische SMILES |

CC1=CC2=C(C=C1)OC3C2(CCC(=O)C3NC(=O)CCN4CCN(CC4)C)C.Cl.Cl |

Key on ui other cas no. |

58322-91-1 |

Synonyme |

azipranone azipranone dihydrochloride, (4alpha,4abeta,9bbeta)-(+-)-isomer RU 20201 RU-20201 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.